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Compound of Interest

Compound Name: 4-Methoxy-7-methylindole

CAS No.: 203003-67-2

Cat. No.: B1610045 Get Quote

Executive Summary & Strategic Positioning
4-Methoxy-7-methylindole (4M7MI) represents a "dual-motif" indole scaffold that diverges

significantly from the classical biological indole, 5-Methoxyindole (the core of Melatonin and

Serotonin).

While often selected in drug discovery to improve metabolic stability (via the 7-methyl block) or

alter solubility (via the 4-methoxy group), this specific substitution pattern introduces distinct

cross-reactivity liabilities that are often overlooked.

The Critical Takeaway: Unlike 5-methoxyindole, which is a privileged scaffold for GPCRs

(MT1/MT2, 5-HT), 4M7MI is a predicted super-agonist for the Aryl Hydrocarbon Receptor

(AhR). Researchers must prioritize nuclear receptor screening over GPCR profiling in the early

stages to avoid "off-target" toxicity and metabolic auto-induction.

Comparative Performance Profile
The following table contrasts 4M7MI with its structural analogs to highlight unique behavioral

shifts.
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Feature
4-Methoxy-7-

methylindole

(4M7MI)

5-Methoxyindole

(Standard)
Unsubstituted Indole

Primary Cross-

Reactivity

AhR (Nuclear

Receptor)

MT1/MT2, 5-HT

(GPCRs)

Broad (Weak AhR,

Weak GPCR)

Fluorescence
Red-Shifted (Blue-

excitable)

UV-Excitable (280/340

nm)

UV-Excitable (280/340

nm)

Metabolic Risk
Auto-Induction (via

CYP1A1)
Phase II Conjugation Oxidation (Indoxyl)

Mechanism of Risk

Synergistic binding of

4-Me and 7-MeO

motifs in AhR pocket.

[1][2]

Mimicry of

endogenous

neurotransmitters.

General hydrophobic

interactions.

Assay Interference
High in CFP/GFP

FRET channels.
Low (UV range only). Low.

Detailed Cross-Reactivity Analysis
A. The AhR "Super-Agonist" Liability
The most critical cross-reactivity for 4M7MI stems from its interaction with the Aryl Hydrocarbon

Receptor (AhR).

Mechanism: Structure-Activity Relationship (SAR) studies confirm that substituents at the 4-

and 7-positions of the indole ring are key drivers of AhR activation.

4-Methylindole is a known super-agonist (134% efficacy vs. TCDD).[1][2]

7-Methoxyindole is a strong agonist (80% efficacy).[1][2]

Synergy: Molecular docking suggests that the AhR binding pocket can accommodate

simultaneous substitution at these positions. 4M7MI combines these motifs, creating a high

probability of synergistic super-agonism.
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Consequence: Activation of AhR leads to the upregulation of CYP1A1 and CYP1B1.[3] This

creates a "metabolic suicide" loop where the compound induces the very enzymes

responsible for its own rapid clearance.

B. The "Melatonin Shift" (GPCR Selectivity)
Moving the methoxy group from position 5 to position 4 drastically alters GPCR recognition.

MT1/MT2 Receptors: The 5-methoxy group is essential for high-affinity binding to Melatonin

receptors. 4M7MI typically shows >100-fold lower affinity for MT1/MT2 compared to 5-

methoxyindole.

Serotonin (5-HT) Receptors: While direct affinity is reduced, the 4-methoxy group can

occasionally create "accidental" affinity for 5-HT2A or 5-HT2C subtypes depending on the

N1-substitution.

Guidance: Do not assume "melatonin-like" safety profiles. 4M7MI is pharmacologically

distinct.

C. Optical Assay Interference
Unlike 5-methoxyindole, which fluoresces in the UV (excitation ~290 nm, emission ~340 nm),

4-substituted indoles often exhibit intramolecular charge transfer (ICT).

Effect: This results in a bathochromic (red) shift. 4M7MI may fluoresce in the visible

blue/cyan region (400–480 nm).

Risk: False positives in FRET assays (e.g., CFP/YFP pairs) or interference with blue-

fluorescent protein (BFP) markers.

Visualizing the Pharmacology
The following diagram illustrates the divergent pathways of Indole SAR, highlighting why

4M7MI requires a different testing strategy than standard indoles.
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Figure 1: Divergent Pharmacological Pathways of Indole Derivatives. 4M7MI follows the Red/Orange path.
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Experimental Protocols for Validation
To validate the cross-reactivity profile of 4M7MI, the following "Self-Validating" protocols are

recommended.

Protocol A: AhR Activation Screen (Luciferase Reporter)
Objective: Quantify the "Super-Agonist" potential of 4M7MI.

Cell Line: AZ-AHR (transgenic hepatoma cells stably expressing AhR-responsive luciferase).

Preparation:

Dissolve 4M7MI in DMSO (Stock 100 mM).

Prepare serial dilutions (1 nM to 100 µM) in culture medium (keep DMSO < 0.1%).

Controls:

Positive: TCDD (5 nM) or FICZ (100 nM).

Negative:[4] DMSO vehicle.[2][4]

Reference: 4-Methylindole (known agonist) for relative efficacy comparison.[1][2]
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Incubation: Treat cells for 24 hours. (Note: 4M7MI metabolism may be rapid; 6h and 24h

timepoints are recommended).

Readout: Lyse cells and add Luciferase substrate. Measure luminescence.

Data Analysis: Calculate EC50 and Emax relative to TCDD.

Threshold: If Emax > 50% of TCDD, the compound is a significant AhR agonist.

Protocol B: Intrinsic Fluorescence Check
Objective: Rule out assay interference before running FRET/Binding assays.

Buffer: PBS (pH 7.4) and Ethanol (to check solvatochromism).

Concentration: 10 µM 4M7MI.

Scan:

Excitation Scan: 250 nm – 400 nm (Emission fixed at 450 nm).

Emission Scan: 300 nm – 600 nm (Excitation fixed at absorption max).

Validation: Compare spectra against the filter sets of your intended biological assay (e.g.,

DAPI, FITC, CFP).

Pass: No overlap > 10% intensity of control fluorophore.

Fail: Significant overlap.[4] Action: Use non-optical assays (e.g., Radioligand binding,

Mass Spec).

References
AhR Ligand Profiling:Methylindoles and Methoxyindoles are Agonists and Antagonists of

Human Aryl Hydrocarbon Receptor.[1][2] (Explains the 4-Me and 7-MeO agonism synergy).

Indole Fluorescence:Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl

Melatonin. (Details the red-shift mechanism in 4-substituted indoles).
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Metabolic Stability:Mechanistic studies on the cytochrome P450-catalyzed dehydrogenation

of 3-methylindole. (Context for methyl-indole metabolism).

General Indole Chemistry:Chemistry, Applications, and Synthesis Methods of Indole

Derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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